Peucedanocoumarin I

Description

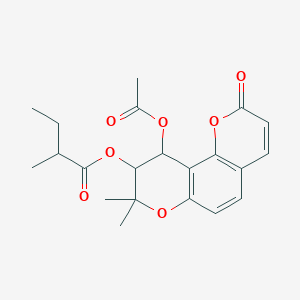

Structure

3D Structure

Properties

IUPAC Name |

(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBNSPFBYXGREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861987 | |

| Record name | 10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-81-7, 477-32-7 | |

| Record name | Butanoic acid, 2-methyl-, 10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-9-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Visnadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Peucedanocoumarin I: A Technical Guide to its Discovery, Isolation, and Characterization from Peucedanum praeruptorum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanocoumarin I, an angular dihydropyranocoumarin, was first identified in the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this natural product. It includes detailed, reconstructed experimental protocols, a summary of its physicochemical and spectroscopic properties, and a discussion of its potential biological activities based on related compounds. This document aims to serve as a valuable resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction

Peucedanum praeruptorum Dunn, a member of the Apiaceae family, has a long history of use in traditional Chinese medicine for treating coughs, colds, and respiratory ailments. Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, particularly coumarins. Among these, the angular dihydropyranocoumarins have attracted significant scientific interest due to their unique chemical structures and potential pharmacological activities.

This compound was first reported in 1990 as a novel natural product isolated from the roots of P. praeruptorum[1]. Its chemical structure was identified as 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin. This guide synthesizes the available information on this compound to provide a detailed technical resource for the scientific community.

Discovery and Isolation

This compound was discovered during a systematic phytochemical investigation of the roots of Peucedanum praeruptorum by Okuyama et al. in 1990[1]. The isolation process, as reconstructed from typical phytochemical methodologies for coumarins, involves solvent extraction and multi-step chromatography.

Experimental Protocol: Isolation and Purification

The following protocol is a generalized procedure based on common practices for the isolation of coumarins from plant materials and should be optimized for specific laboratory conditions.

1. Plant Material and Extraction:

- Dried and powdered roots of Peucedanum praeruptorum are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

- The extraction is typically carried out for an extended period with occasional agitation to ensure exhaustive extraction of the secondary metabolites.

- The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

- This step separates compounds based on their polarity, with coumarins typically concentrating in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

- Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel.

- A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the different classes of compounds.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm).

- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles are further purified by preparative HPLC on a reversed-phase column (e.g., C18).

- An isocratic or gradient elution with a mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water, is used to isolate the pure this compound.

Isolation Workflow Diagram

Caption: Figure 1. A generalized workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the coumarin (B35378) nucleus, olefinic protons, and protons of the dihydropyran ring. Resonances for the 2-methylbutyryloxy and acetoxy groups. |

| ¹³C NMR | Carbon signals for the coumarin core (including the lactone carbonyl), the dihydropyran ring, and the ester functionalities. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular formula of this compound (C₂₁H₂₄O₇). Fragmentation patterns would likely involve the loss of the ester side chains. |

| Infrared (IR) | Absorption bands characteristic of a lactone carbonyl group, ester carbonyl groups, and aromatic C=C bonds. |

| Ultraviolet (UV) | Absorption maxima typical for a coumarin chromophore. |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₇ | [1] |

| Molecular Weight | 388.41 g/mol | Calculated |

| Appearance | Expected to be a colorless or white crystalline solid | - |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | - |

| Content in Plant | Approximately 0.49 mg/g in the roots of P. praeruptorum. | - |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the current literature. However, based on studies of other pyranocoumarins isolated from P. praeruptorum and related compounds, several potential activities can be inferred.

Anti-Inflammatory Activity

Several pyranocoumarins from P. praeruptorum have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism is believed to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways[2][3]. Given its structural similarity, this compound is hypothesized to possess similar anti-inflammatory properties.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Figure 2. A hypothesized anti-inflammatory mechanism of this compound.

Neuroprotective Potential

Studies on the related compounds Peucedanocoumarin III and IV have indicated potential neuroprotective effects. These compounds have been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. This suggests that this compound could also be investigated for its potential to modulate protein aggregation and exert neuroprotective effects.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Peucedanum praeruptorum. While its discovery and basic characterization have been established, a significant opportunity exists for further research. Future studies should focus on:

-

Detailed Biological Screening: A comprehensive evaluation of the anti-inflammatory, neuroprotective, and other potential pharmacological activities of pure this compound is warranted.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship studies.

This technical guide provides a foundational resource to stimulate and support these future research endeavors, which could ultimately unlock the full therapeutic potential of this compound.

References

- 1. Structures of Angular Pyranocoumarins of Bai-Hua Qian-Hu, the Root of Peucedanum praeruptorum1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Peucedanocoumarin I: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanocoumarin I, a member of the pyranocoumarin (B1669404) class of natural products, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources, distribution within the plant, and methods for the analysis and isolation of this compound. The information is presented to support further research and development efforts targeting this compound and related compounds.

Natural Sources and Distribution

The distribution of this compound, along with other coumarins, varies within the plant and is influenced by its developmental stage. The concentration of this compound has been observed to increase in the roots of P. praeruptorum after the plant has bolted (flowered).[3] While the roots are the primary medicinal part and contain the highest concentrations of coumarins, these compounds are also present in the stems and leaves, albeit at lower levels.

Quantitative Distribution of this compound and Related Coumarins

The following table summarizes the quantitative data available on the distribution of this compound and other major coumarins in Peucedanum praeruptorum. It is important to note that specific quantitative data for this compound across all plant parts and developmental stages is limited in the available literature.

| Compound | Plant Part | Developmental Stage | Concentration/Content | Reference |

| This compound | Roots | Bolted | Increased content compared to unbolted | |

| Praeruptorin A | Roots | Before Bolting | Highest concentration | |

| Praeruptorin A | Roots | After Flowering | Lowest concentration | |

| Praeruptorin B | Roots | Before Bolting | Mainly concentrated in roots | |

| Praeruptorin E | Leaves | - | Highest in leaves, increases with growth | |

| Total Coumarins | Roots | Before Bolting | Highest concentration | |

| Total Coumarins | Roots | After Flowering | Lowest concentration |

Biosynthesis of this compound

The biosynthesis of pyranocoumarins, including this compound, is a complex process that originates from the phenylpropanoid pathway. The core coumarin (B35378) structure is derived from phenylalanine. A key intermediate in this pathway is umbelliferone (B1683723), which serves as a precursor for a variety of pyranocoumarins. The formation of the pyran ring is a critical step that leads to the diversification of these compounds. The general biosynthetic pathway leading to angular pyranocoumarins like this compound is illustrated below.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Analytical Method for Quantification of this compound

A validated High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of this compound and other coumarins in P. praeruptorum.

-

Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

-

Column: C18 analytical column.

-

Mobile Phase: A gradient elution with a mixture of methanol (B129727) and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 235 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A reference standard of this compound is dissolved in methanol to prepare a stock solution, from which a series of dilutions are made for the calibration curve. The concentration of the standard solution used in one study was 30.59 µg/mL.

-

Sample Preparation: Dried and powdered root material of P. praeruptorum is extracted with methanol. The extract is then filtered prior to injection.

Caption: General workflow for the quantification of this compound.

Proposed Protocol for Isolation of this compound

While a specific protocol for the isolation of only this compound is not detailed in the literature, a general and plausible procedure can be constructed based on established methods for separating coumarins from Peucedanum species. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective technique for this purpose.

-

1. Extraction:

-

Air-dried and powdered roots of P. praeruptorum are exhaustively extracted with a solvent such as methanol or ethanol (B145695) at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

2. Fractionation (Optional but Recommended):

-

The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to enrich the coumarin content in the less polar fractions (petroleum ether and ethyl acetate).

-

-

3. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Two-Phase Solvent System: A two-phase solvent system is selected based on the polarity of the target compound. For pyranocoumarins from Peucedanum, systems such as petroleum ether-ethyl acetate-methanol-water in various ratios (e.g., 5:5:7:4 v/v/v/v) have been successfully used.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (typically the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase (typically the lower phase) is pumped into the column at a set flow rate.

-

The crude extract or enriched fraction, dissolved in a small volume of the mobile phase, is injected into the system.

-

The effluent is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

-

-

-

4. Purity Analysis and Structure Elucidation:

-

The purity of the isolated this compound in the collected fractions is assessed by analytical HPLC.

-

The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Potential Signaling Pathways and Pharmacological Relevance

While the specific signaling pathways modulated by this compound have not been extensively studied, research on related pyranocoumarins and extracts from Peucedanum species provides insights into its potential pharmacological activities and molecular targets. These compounds are known to possess anti-inflammatory, neuroprotective, and anti-cancer properties.

The anti-inflammatory effects of coumarins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, some peucedanocoumarins have been shown to have neuroprotective effects by inhibiting the aggregation of proteins implicated in neurodegenerative diseases.

Caption: Potential signaling pathways affected by this compound.

Conclusion

References

Peucedanocoumarin I: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and stereochemistry of Peucedanocoumarin I, a naturally occurring angular-type dihydropyranocoumarin. This document summarizes its physicochemical properties, provides detailed experimental protocols for its isolation and structural elucidation, and explores its potential biological activities and associated signaling pathways.

Chemical Structure and Stereochemistry

This compound is a complex natural product isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1] Its chemical structure has been established as 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin .[1]

The molecule possesses a characteristic angular dihydropyranocoumarin skeleton. The stereochemistry at the C-3' and C-4' positions of the dihydropyran ring is a critical feature of this compound, with the absolute configuration determined to be 3'S and 4'R.[1] This specific spatial arrangement of the substituents is crucial for its biological activity and interaction with molecular targets.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₇ | [1] |

| Molecular Weight | 388.41 g/mol | [1] |

| Appearance | Colorless needles | |

| Melting Point | Data not available | |

| Optical Rotation ([α]D) | Data not available | |

| ¹H NMR (CDCl₃) | Detailed data not available in searched literature | |

| ¹³C NMR (CDCl₃) | Detailed data not available in searched literature | |

| Mass Spectrometry (MS) | Detailed data not available in searched literature |

Note: While the general structure is known, specific quantitative data from primary literature for melting point, optical rotation, and detailed NMR and MS spectra for this compound were not available in the searched resources. Data for related compounds are available and suggest the expected ranges for these values.

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining chromatographic separation and spectroscopic analysis.

Isolation and Purification

A general protocol for the isolation of coumarins from Peucedanum praeruptorum involves the following steps:

-

Extraction: The dried and powdered roots of P. praeruptorum are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction enriched with coumarins (often the ethyl acetate fraction) is subjected to various chromatographic techniques for further purification.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of coumarins. A two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, is commonly used.

-

Column Chromatography: Silica gel or reverse-phase C18 column chromatography is employed for further separation of the fractions obtained from HSCCC.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is often achieved using preparative HPLC with a suitable solvent system.

-

Structural Elucidation

The determination of the chemical structure and stereochemistry of this compound relies on a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure and the relative and absolute stereochemistry of the chiral centers.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited in the available literature, the broader class of pyranocoumarins and extracts from Peucedanum species have been shown to possess a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities.

Anti-inflammatory Effects and the NF-κB and MAPK Signaling Pathways

Many natural coumarins exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. It is plausible that this compound may also exhibit anti-inflammatory activity through the modulation of these pathways.

References

An In-depth Technical Guide to the Biosynthesis of Furanocoumarins, Featuring Peucedanocoumarin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of furanocoumarins, with a specific focus on the pyranocoumarin (B1669404), Peucedanocoumarin I, a bioactive compound isolated from Peucedanum praeruptorum. This document details the enzymatic steps, key intermediates, and regulatory aspects of this complex metabolic pathway. Quantitative data, where available, is summarized in tables, and detailed experimental protocols for key analytical and biochemical techniques are provided. Visual diagrams generated using Graphviz are included to illustrate the metabolic pathways and experimental workflows.

Introduction to Furanocoumarins and this compound

Furanocoumarins are a class of plant secondary metabolites characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzopyran-2-one) core. They are broadly classified into linear and angular types based on the position of the furan ring attachment. These compounds are known for their diverse biological activities, including phototoxicity, antimicrobial, and anticancer properties.[1][2] A related class of compounds, the pyranocoumarins, possess a pyran ring instead of a furan ring and also exhibit significant pharmacological activities.

This compound is an angular dihydropyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[3] Its structure has been established as 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin.[4] The complex structure of this compound, featuring a dihydropyran ring and specific acyl esterifications, points to a sophisticated biosynthetic pathway involving a series of enzymatic modifications.

The General Furanocoumarin Biosynthetic Pathway

The biosynthesis of furanocoumarins and their pyranocoumarin relatives originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism.

The Phenylpropanoid Pathway: Formation of the Coumarin Core

The initial steps of the pathway convert the amino acid L-phenylalanine into the key intermediate, umbelliferone (B1683723) (7-hydroxycoumarin). This process involves a series of enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl-CoA 2'-hydroxylase (C2'H): This enzyme hydroxylates p-coumaroyl-CoA at the 2' position.

-

Lactonization: The resulting 2'-hydroxylated intermediate undergoes spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form the coumarin core structure of umbelliferone.[5]

References

- 1. Integration of a Decrescent Transcriptome and Metabolomics Dataset of Peucedanum praeruptorum to Investigate the CYP450 and MDR Genes Involved in Coumarins Biosynthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Isolation and structure elucidation of qianhucoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Peucedanocoumarin I: A Technical Guide to its Spectroscopic Data

Spectroscopic Data for Peucedanocoumarin Analogs

The structural elucidation of coumarins relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). Below are representative data tables for coumarins, illustrating the format and type of data crucial for identification.

Table 1: Representative ¹H NMR Spectroscopic Data for a Dihydropyranocoumarin Skeleton (CDCl₃, 500 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.60 | d | 9.5 |

| H-5 | 7.40 | s | |

| H-8 | 6.82 | s | |

| H-3' | 5.40 | d | 6.0 |

| H-4' | 6.20 | d | 6.0 |

| 2'-(CH₃)₂ | 1.45 | s |

Table 2: Representative ¹³C NMR Spectroscopic Data for a Dihydropyranocoumarin Skeleton (CDCl₃, 125 MHz)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 161.0 |

| C-3 | 112.8 |

| C-4 | 143.5 |

| C-4a | 112.5 |

| C-5 | 128.8 |

| C-6 | 115.0 |

| C-7 | 162.5 |

| C-8 | 98.2 |

| C-8a | 156.5 |

| C-2' | 77.0 |

| C-3' | 72.0 |

| C-4' | 64.0 |

| 2'-(CH₃)₂ | 25.0, 23.0 |

Table 3: Mass Spectrometry Data for a Representative Peucedanocoumarin Analog

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| ESI+ | [M+H]⁺ | 100 | Molecular Ion |

| ESI+ | [M+Na]⁺ | 20 | Sodium Adduct |

| ESI+ | [M-H₂O+H]⁺ | 15 | Loss of Water |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and verification of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the isolated compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance series instrument, operating at a proton frequency of 400 or 500 MHz.

-

¹H NMR: Standard pulse programs are used to acquire proton spectra. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of around 220 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing proton connectivity within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and placing substituents.

-

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique for coumarins, often in both positive and negative ion modes to obtain comprehensive data.

-

Data Acquisition: Mass spectra are acquired over a relevant m/z range (e.g., 100-1000). The exact mass measurement provided by HRMS allows for the determination of the elemental composition of the molecular ion and its fragments, which is a critical step in structure confirmation. Fragmentation patterns observed in MS/MS experiments provide further structural information.

Logical Workflow for Identification

The process of identifying Peucedanocoumarin I using spectroscopic data follows a logical progression.

Caption: Workflow for the isolation and structural elucidation of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on other coumarins from Peucedanum and related genera suggests potential areas of biological activity. For instance, various coumarins have demonstrated anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are often mediated through the modulation of key signaling pathways.

A plausible signaling pathway that could be influenced by this compound, based on the known activities of similar compounds, is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial regulator of inflammation and cell survival.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

This guide provides a comprehensive framework for the identification and potential biological investigation of this compound. The combination of detailed spectroscopic data, robust experimental protocols, and a logical workflow is essential for advancing research in natural product chemistry and drug discovery.

An In-depth Technical Guide to Peucedanocoumarin I: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanocoumarin I, a naturally occurring dihydropyranocoumarin, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from the roots of Peucedanum praeruptorum Dunn, a plant with a history in traditional medicine, this compound belongs to a class of angular-type pyranocoumarins. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities through proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound, systematically named 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin, possesses a distinct molecular structure that dictates its physical and chemical characteristics. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin | [1] |

| CAS Number | 130464-55-0 | MedchemExpress |

| Molecular Formula | C₂₁H₂₄O₇ | [1] |

| Molecular Weight | 388.41 g/mol | [1] |

| Appearance | Amorphous solid | [2] |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform. Limited solubility in water. | General knowledge for similar coumarins |

| Melting Point | Not explicitly reported. |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following data has been compiled from literature describing compounds with identical or highly similar structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the coumarin (B35378) core, the dihydropyran ring, and the ester side chains. Key signals would include aromatic protons of the coumarin nucleus, methine protons on the dihydropyran ring, and signals corresponding to the 2-methylbutyryl and acetyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. This would include carbonyl carbons from the lactone and ester groups, aromatic carbons, and aliphatic carbons of the dihydropyran ring and side chains.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a lactone carbonyl group (around 1720-1740 cm⁻¹), ester carbonyl groups (around 1735-1750 cm⁻¹), C-O stretching vibrations, and aromatic C=C stretching vibrations.

-

MS (Mass Spectrometry): Mass spectrometry data would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation of angular pyranocoumarins from Peucedanum praeruptorum Dunn, which can be adapted for the specific isolation of this compound.

Workflow for Isolation and Purification

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material: Dried and powdered roots of Peucedanum praeruptorum Dunn are used as the starting material.

-

Extraction: The powdered root material is subjected to extraction with a non-polar solvent such as petroleum ether or hexane (B92381) to isolate the coumarins. This can be performed using maceration or Soxhlet extraction.

-

Crude Extract Preparation: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

High-Speed Counter-Current Chromatography (HSCCC): The crude extract is subjected to HSCCC for separation and purification.

-

Solvent System: A suitable two-phase solvent system is selected. A common system for coumarin separation is n-hexane-ethyl acetate-methanol-water in varying ratios.

-

Operation: The HSCCC column is filled with the stationary phase, and the sample, dissolved in a small amount of the solvent system, is injected. The mobile phase is then pumped through the column at a constant flow rate.

-

-

Fraction Collection: The eluent is monitored by a UV detector, and fractions are collected based on the elution profile.

-

Purity Analysis: The purity of the collected fractions containing this compound is assessed using High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The purified compound is subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity as this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Biological Activities and Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the broader class of coumarins is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Based on this, we can propose potential signaling pathways that this compound may influence.

Proposed Anti-Inflammatory Signaling Pathway

Coumarins are known to exert anti-inflammatory effects by modulating key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Proposed anti-inflammatory mechanism of this compound.

This proposed pathway suggests that this compound may inhibit the activation of IKK, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Additionally, it may inhibit the phosphorylation of key kinases in the MAPK cascade. Both actions would lead to a reduction in the expression of pro-inflammatory mediators.

Potential Neuroprotective Signaling Pathway

Given the neuroprotective effects observed for related compounds like Peucedanocoumarin III and IV, it is plausible that this compound could also modulate pathways involved in neuronal survival and protection against oxidative stress, such as the PI3K/Akt pathway.

Caption: Proposed neuroprotective mechanism of this compound.

This hypothetical pathway illustrates that this compound might enhance the activation of Akt, a key protein kinase that promotes cell survival and inhibits apoptosis. This could be a crucial mechanism for its potential neuroprotective effects.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, further studies are needed to determine its precise melting point and solubility in various solvents. The provided isolation protocol offers a robust starting point for obtaining pure samples for further investigation. The most significant area for future research lies in elucidating the specific biological activities and molecular mechanisms of this compound. Investigating its effects on the proposed NF-κB, MAPK, and PI3K/Akt signaling pathways in relevant cellular and animal models will be crucial to unlocking its therapeutic potential. This in-depth technical guide serves as a foundation for such future endeavors, providing essential information for researchers dedicated to advancing the field of natural product-based drug discovery.

References

Peucedanocoumarin I: An In-depth Technical Guide on Known Biological Activities and Pharmacological Effects

A comprehensive review of the existing scientific literature reveals a significant scarcity of specific data on the biological activities and pharmacological effects of Peucedanocoumarin I. This dihydropyranocoumarin, isolated from the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn, remains largely uncharacterized in terms of its pharmacological profile.[1][2][3][4]

This guide, therefore, serves to highlight the current knowledge gap and provides a summary of the known information regarding this compound. Due to the absence of specific data, the detailed sections on quantitative data, experimental protocols, and signaling pathways for this compound cannot be populated.

Overview of this compound

This compound is classified as an angular-type dihydropyranocoumarin. It has been identified and isolated from the roots of Peucedanum praeruptorum, a plant used in traditional medicine. Its chemical structure has been elucidated, but its biological functions remain a subject for future investigation.

Biological Activities and Pharmacological Effects: A Knowledge Gap

Extensive searches of scientific databases have not yielded specific studies detailing the anti-inflammatory, anti-cancer, neuroprotective, or other pharmacological effects of this compound. While many coumarins isolated from Peucedanum species have demonstrated a range of biological activities, these findings have not been specifically attributed to this compound.

For context, other pyranocoumarins from Peucedanum praeruptorum, such as Praeruptorin C, D, and E, have been shown to possess anti-inflammatory properties by inhibiting the NF-κB and STAT3 signaling pathways in lipopolysaccharide-stimulated murine macrophages. However, similar studies on this compound are absent from the available literature.

Quantitative Data

Due to the lack of published research on the biological activities of this compound, no quantitative data, such as IC50 or EC50 values, are available.

Experimental Protocols

Detailed experimental methodologies for assessing the biological activities of this compound have not been published.

Signaling Pathways

The signaling pathways modulated by this compound are currently unknown.

Future Directions

The lack of pharmacological data for this compound presents a clear opportunity for future research. Given the established biological activities of other coumarins from Peucedanum praeruptorum and the broader class of coumarin (B35378) compounds, investigating the potential anti-inflammatory, anti-cancer, and neuroprotective effects of this compound is a logical next step.

Future studies should aim to:

-

Evaluate the cytotoxic effects of this compound against various cancer cell lines.

-

Investigate its anti-inflammatory potential in relevant in vitro and in vivo models.

-

Assess its neuroprotective properties, particularly in models of neurodegenerative diseases.

-

Elucidate the underlying mechanisms of action and identify the specific signaling pathways involved.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structures of Angular Pyranocoumarins of Bai-Hua Qian-Hu, the Root of Peucedanum praeruptorum1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Peucedanum praeruptorum Dunn| BioCrick [biocrick.com]

- 5. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Efficacy of Peucedanocoumarin I: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanocoumarin I, a member of the diverse coumarin (B35378) family of natural compounds, has been the subject of preliminary in-vitro investigations to elucidate its potential therapeutic activities. While research specifically focused on this compound is still emerging, studies on related coumarins provide a foundational understanding of its likely biological effects. This technical guide summarizes the current, albeit limited, understanding of this compound's in-vitro properties, drawing parallels from closely related analogues to infer potential mechanisms of action, including anti-inflammatory and cytotoxic effects. This document aims to provide a consolidated resource for researchers and professionals in drug development interested in the therapeutic potential of this compound class.

Introduction

Coumarins are a significant class of benzopyrone derivatives found in many plants, known for their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Peucedanocoumarins, a subclass of pyranocoumarins, have garnered attention for their potential therapeutic applications. While extensive research has been conducted on compounds like Peucedanocoumarin III and IV, particularly in the context of neuroprotection and cancer, the specific in-vitro profile of this compound remains less characterized. This guide synthesizes the available preliminary data and provides context from related compounds to support further investigation into this compound.

Potential Anti-inflammatory Activity

While direct studies on this compound's anti-inflammatory effects are limited, research on other coumarins provides a strong basis for its potential in this area. Coumarins, in general, have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.

General Mechanism of Anti-inflammatory Action for Coumarins

In-vitro studies on various coumarins have demonstrated their ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7.[3] The underlying mechanism often involves the modulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] Furthermore, coumarins have been observed to inhibit the activity of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3]

A study on coumarins from Peucedanum decursivum identified TNF, PTGS2 (COX-2), and PRKCA as key targets for their anti-inflammatory effects, suggesting a multi-targeted mechanism of action.

Potential Cytotoxic and Apoptotic Effects on Cancer Cells

The anti-cancer potential of coumarins is a significant area of research, with many studies demonstrating their ability to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Coumarins have been shown to induce apoptosis through both the extrinsic and intrinsic (mitochondria-mediated) pathways. Key events in the intrinsic pathway include the dissipation of the mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase cascades.

For instance, studies on other coumarins have shown an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to the activation of caspase-9 and caspase-3.

Cell Cycle Arrest

In addition to inducing apoptosis, coumarins can inhibit cancer cell proliferation by causing cell cycle arrest. Evidence from studies on various coumarins suggests that they can induce arrest at different phases of the cell cycle, with G0/G1 and G2/M arrest being commonly observed. This arrest prevents cancer cells from proceeding through the cell cycle and dividing.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies commonly used in the in-vitro evaluation of coumarins, which would be applicable for future studies on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, SK-MEL-31) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

Based on the mechanisms of related coumarins, the following diagrams illustrate the potential signaling pathways that this compound might modulate.

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

References

- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

Peucedanocoumarin I and Its Analogs: A Technical Review of the Existing Literature

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical properties, biological activities, and mechanisms of action of Peucedanocoumarin I and its closely related, well-studied analogs, Peucedanocoumarin III and IV.

Introduction

Peucedanocoumarins are a class of pyranocoumarins, naturally occurring heterocyclic compounds found predominantly in plants of the Umbelliferae (Apiaceae) family, such as Peucedanum praeruptorum Dunn.[1] While several peucedanocoumarins have been isolated and characterized, the existing body of scientific literature is notably sparse concerning this compound. In contrast, its structural analogs, Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv), have been the subject of more extensive research, particularly regarding their neuroprotective and anti-inflammatory properties. This technical guide aims to provide a thorough review of the available literature on this compound, supplemented with a detailed analysis of the biological activities, mechanisms of action, and experimental protocols associated with its more studied counterparts, PCIII and PCiv, to offer a broader understanding of this class of compounds for researchers and drug development professionals.

Chemical Properties and Isolation

This compound, along with a variety of other coumarins, has been isolated from the roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine.[2][3] The structural elucidation of these compounds is typically achieved through a combination of spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[4]

Biological Activities and Therapeutic Potential

The majority of research on the biological activities of peucedanocoumarins has focused on PCIII and PCiv, revealing significant potential in the context of neurodegenerative diseases and inflammation.

Neuroprotective Effects

A substantial body of evidence points to the potent neuroprotective effects of PCIII and PCiv, primarily through their ability to inhibit the aggregation of pathological proteins associated with Parkinson's disease (PD).[5]

Anti-aggregation Activity: Both PCIII and PCiv have been shown to effectively inhibit the aggregation of α-synuclein, a key pathological hallmark of PD. In vitro studies have demonstrated that these compounds can not only prevent the formation of new α-synuclein fibrils but also disaggregate pre-formed fibrils. This anti-aggregation effect extends to other amyloidogenic proteins, as evidenced by their activity against the β-sheet aggregate mimic, β23. The median effective concentration (EC50) for the cytoprotective function of PCiv against β23-induced toxicity was found to be 0.204 µM, slightly more potent than PCIII (0.318 µM).

Protection of Dopaminergic Neurons: In animal models of Parkinson's disease, treatment with PCIII and PCiv has been shown to protect dopaminergic neurons from degeneration and suppress the formation of Lewy-like inclusions. This neuroprotective effect is associated with a rescue of motor function in these models.

Anti-inflammatory Activity

Pyranocoumarins isolated from Peucedanum praeruptorum have demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Several coumarins from this plant exhibited significant inhibitory effects on NO production with IC50 values ranging from 9.48 to 34.66 μM.

Mechanisms of Action

The therapeutic effects of peucedanocoumarins are underpinned by their modulation of specific signaling pathways.

Inhibition of NF-κB and STAT3 Signaling

The anti-inflammatory effects of pyranocoumarins are, at least in part, mediated by the inhibition of the NF-κB and STAT3 signaling pathways. These compounds have been shown to suppress the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. Additionally, they inhibit the tyrosine phosphorylation of STAT3, another key transcription factor involved in the inflammatory response.

Proteasomal Degradation of Protein Aggregates

One of the key mechanisms underlying the neuroprotective effects of PCIII and PCiv is the facilitation of the proteasomal degradation of protein aggregates. By promoting the clearance of misfolded proteins, these compounds help to alleviate cellular stress and prevent apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data available for Peucedanocoumarin III and IV.

| Compound | Assay | Cell Line/Model | IC50 / EC50 (µM) | Reference |

| Peucedanocoumarin IV | Cytoprotection against β23 toxicity | SH-SY5Y | 0.204 | |

| Peucedanocoumarin III | Cytoprotection against β23 toxicity | SH-SY5Y | 0.318 | |

| Coumarin Compound 7 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |

| Coumarin Compound 8 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |

| Coumarin Compound 9 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |

| Coumarin Compound 10 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |

| Coumarin Compound 13 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |

| Coumarin Compound 14 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |

| Coumarin Compound 15 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 | |

| Coumarin Compound 16 | Inhibition of NO production | RAW264.7 | 9.48 - 34.66 |

Table 1: In Vitro Biological Activity of Peucedanocoumarins

| Compound | Animal Model | Administration Route | Dose | Key Findings | Reference |

| Peucedanocoumarin IV | Rat | Oral | Not specified | Half-life of ~97 min, bioavailability of 10%, brain-to-plasma concentration ratio of 6.4. | |

| Peucedanocoumarin IV | Mouse (PD) | Diet | Not specified | Rescued motor dysfunction, prevented dopaminergic neuron loss, and suppressed α-synuclein aggregation. | |

| Peucedanocoumarin III | Mouse (PD) | Intraperitoneal | 1 mg/kg/day | Suppressed Lewy-like inclusions and prevented dopaminergic neuron loss. |

Table 2: In Vivo Efficacy and Pharmacokinetics of Peucedanocoumarins

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for the evaluation of peucedanocoumarins.

Cell Viability Assay

To assess the cytoprotective effects of peucedanocoumarins against β23-induced toxicity, SH-SY5Y cells are commonly used. The protocol typically involves the following steps:

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media.

-

Induction of β23 Expression: Expression of the amyloid-mimic protein β23 is induced, often using a tetracycline-off (Tet-Off) system.

-

Compound Treatment: Cells are treated with varying concentrations of the peucedanocoumarin compounds.

-

Viability Assessment: Cell viability is measured using methods such as the Trypan Blue exclusion assay or MTT assay.

In Vitro α-Synuclein Aggregation Assay

The ability of peucedanocoumarins to inhibit α-synuclein aggregation is assessed using in vitro assays:

-

Protein Preparation: Recombinant α-synuclein protein is purified.

-

Aggregation Induction: Aggregation is induced by incubating the protein under specific conditions (e.g., physiological temperature with agitation).

-

Compound Incubation: The protein is incubated with or without the peucedanocoumarin compounds.

-

Aggregation Monitoring: Fibril formation is monitored over time using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).

Western Blotting for Signaling Pathway Analysis

To investigate the effect of peucedanocoumarins on signaling pathways like NF-κB, Western blotting is employed:

-

Cell Treatment: Macrophage cell lines (e.g., RAW264.7) are stimulated with LPS in the presence or absence of the compounds.

-

Protein Extraction: Cellular proteins are extracted from both the cytoplasm and the nucleus.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for proteins of interest (e.g., IκB-α, NF-κB p65, phospho-STAT3) and then with secondary antibodies conjugated to a detectable marker.

-

Detection: The protein bands are visualized and quantified.

Visualizations

Signaling Pathway Diagrams

Figure 1: Simplified signaling pathway of the anti-inflammatory action of peucedanocoumarins.

Figure 2: Proposed mechanism of neuroprotection by Peucedanocoumarin III and IV.

Conclusion and Future Directions

While the current body of literature on this compound is limited, the extensive research on its analogs, Peucedanocoumarin III and IV, highlights the significant therapeutic potential of this class of compounds. The demonstrated neuroprotective and anti-inflammatory activities, coupled with favorable pharmacokinetic profiles in preclinical models, position peucedanocoumarins as promising candidates for further drug development, particularly for neurodegenerative disorders like Parkinson's disease.

Future research should focus on several key areas:

-

Comprehensive Biological Screening of this compound: A thorough investigation of the biological activities of this compound is warranted to determine if it shares the therapeutic properties of its analogs.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the peucedanocoumarin scaffold could lead to the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

-

Elucidation of Molecular Targets: While the effects on signaling pathways like NF-κB are known, the direct molecular targets of peucedanocoumarins remain to be fully elucidated. Identifying these targets will provide a deeper understanding of their mechanism of action.

-

Preclinical and Clinical Development: Promising candidates from this class of compounds should be advanced through rigorous preclinical toxicity studies and, eventually, into clinical trials to evaluate their safety and efficacy in humans.

References

- 1. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Isolation and structure elucidation of qianhucoumarin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The isolation and identification of qianhucoumarin B and qianhucoumarin C from Peucedanum praeruptorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Peucedanocoumarin IV Prevents α-Synuclein Neurotoxicity in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Peucedanocoumarin I

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed synthetic route and purification protocol for Peucedanocoumarin I. Due to the absence of a published total synthesis for this specific compound, the following protocols are based on established synthetic methodologies for related coumarin (B35378) derivatives and general purification techniques.

Introduction

This compound is a naturally occurring angular dihydropyranocoumarin isolated from the roots of Peucedanum praeruptorum. Its structure has been identified as 3'(S)-2-methylbutyryloxy-4'(R)-acetoxy-3',4'-dihydroseselin. Compounds of this class have garnered interest for their potential pharmacological activities. This document outlines a plausible multi-step synthetic strategy and a comprehensive purification protocol to obtain high-purity this compound for research and development purposes.

Proposed Synthesis of this compound

The proposed synthesis commences with the preparation of the core coumarin structure, seselin (B192379), followed by stereoselective functionalization of the pyran ring to yield this compound.

Overall Reaction Scheme:

-

Step 1: Synthesis of Seselin (3) from Umbelliferone (B1683723) (1) and 3-Methyl-2-butenal (B57294) (2).

-

Step 2: Asymmetric Dihydroxylation of Seselin (3) to yield the diol intermediate (4).

-

Step 3: Stereoselective Acylation of the diol (4) to produce this compound (5).

Experimental Protocols:

Step 1: Synthesis of Seselin (3)

This step involves the condensation of umbelliferone with 3-methyl-2-butenal to form the pyranocoumarin (B1669404) ring system of seselin.

-

Materials: Umbelliferone (1), 3-Methyl-2-butenal (2), Pyridine (B92270), Piperidine (B6355638).

-

Procedure:

-

To a solution of Umbelliferone (1.0 eq) in pyridine (10 vol), add piperidine (0.1 eq).

-

Heat the mixture to 110 °C.

-

Add 3-Methyl-2-butenal (1.2 eq) dropwise over 30 minutes.

-

Maintain the reaction at 110 °C for 12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 2N HCl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate gradient) to afford seselin (3).

-

Step 2: Asymmetric Dihydroxylation of Seselin (3)

This crucial step introduces the two hydroxyl groups with the desired stereochemistry using a Sharpless asymmetric dihydroxylation.

-

Materials: Seselin (3), AD-mix-β, tert-Butanol (B103910), Water, Methanesulfonamide (B31651).

-

Procedure:

-

Prepare a solution of AD-mix-β (1.4 g per mmol of seselin) in a 1:1 mixture of tert-butanol and water.

-

Cool the mixture to 0 °C with stirring.

-

Add methanesulfonamide (1.0 eq).

-

Add seselin (3) (1.0 eq) to the reaction mixture.

-

Stir vigorously at 0 °C for 24 hours or until TLC indicates complete consumption of the starting material.

-

Quench the reaction by adding sodium sulfite (B76179) (1.5 g per mmol of seselin) and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3 x 15 vol).

-

Wash the combined organic layers with 2N KOH, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude diol (4) by column chromatography (eluent: hexane/ethyl acetate gradient).

-

Step 3: Stereoselective Acylation to this compound (5)

The final step involves the sequential, stereoselective acylation of the diol intermediate.

-

Materials: Diol (4), (S)-2-Methylbutyryl chloride, Acetic anhydride (B1165640), Pyridine, 4-Dimethylaminopyridine (DMAP).

-

Procedure:

-

Dissolve the diol (4) (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C.

-

Add a catalytic amount of DMAP.

-

Slowly add (S)-2-Methylbutyryl chloride (1.1 eq) and stir the reaction at 0 °C for 4 hours.

-

Add acetic anhydride (1.2 eq) and allow the reaction to warm to room temperature, stirring for an additional 12 hours.

-

Quench the reaction with ice water and extract with ethyl acetate (3 x 15 vol).

-

Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the final product, this compound (5), by preparative HPLC.

-

Purification Protocol

Purification of the synthesized this compound is critical to ensure high purity for subsequent applications. A multi-step purification strategy is recommended.

Protocol: Purification by Column Chromatography and Preparative HPLC

-

Initial Purification by Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity).

-

Procedure:

-

Dissolve the crude product from the final synthesis step in a minimal amount of dichloromethane.

-

Adsorb the dissolved product onto a small amount of silica gel and dry it.

-

Load the dried silica gel onto a pre-packed silica gel column equilibrated with the initial mobile phase.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the desired product.

-

Evaporate the solvent from the combined fractions.

-

-

-

Final Purification by Preparative HPLC:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (both may contain 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 320 nm).

-

Procedure:

-

Dissolve the partially purified product from column chromatography in the initial mobile phase of the HPLC.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the solution onto the preparative HPLC system.

-

Run the gradient elution and collect the peak corresponding to this compound.

-

Lyophilize or carefully evaporate the solvent from the collected fraction to obtain the pure compound.

-

-

Data Presentation

Table 1: Summary of Proposed Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product | Expected Yield (%) |

| 1 | Umbelliferone, 3-Methyl-2-butenal | Pyridine, Piperidine, 110 °C, 12h | Seselin (3) | 60-70 |

| 2 | Seselin (3) | AD-mix-β, t-BuOH/H₂O, MeSO₂NH₂, 0 °C, 24h | Diol intermediate (4) | 70-80 |

| 3 | Diol (4) | (S)-2-Methylbutyryl chloride, Acetic anhydride, Pyridine, DMAP | This compound (5) | 50-60 |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₄O₇ |

| Molecular Weight | 388.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Predicted values based on related structures7.61 (d, J=9.5 Hz, 1H), 7.35 (d, J=8.5 Hz, 1H), 6.81 (d, J=8.5 Hz, 1H), 6.23 (d, J=9.5 Hz, 1H), 5.3-5.5 (m, 2H), 2.4-2.6 (m, 1H), 2.08 (s, 3H), 1.4-1.7 (m, 2H), 1.45 (s, 3H), 1.42 (s, 3H), 1.1-1.2 (d, 3H), 0.8-0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Predicted values based on related structures170.1, 168.5, 161.3, 156.4, 152.7, 143.5, 128.8, 113.3, 112.9, 107.5, 78.1, 71.5, 69.2, 41.2, 26.8, 25.0, 21.1, 20.8, 16.5, 11.6 |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₂₁H₂₅O₇: 389.1600; Found: To be determined |

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Purification workflow for synthetic this compound.

Application Note: HPLC Quantification of Peucedanocoumarin I in Plant Extracts

Introduction

Principle

This method utilizes reverse-phase HPLC with ultraviolet (UV) detection to separate and quantify Peucedanocoumarin I. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The concentration of this compound in the sample is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocol

1. Materials and Reagents

-

Reference Standard: this compound (purity ≥ 98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm)

-

Plant Material: Dried and powdered plant material (e.g., roots of Peucedanum praeruptorum)

-

Filters: 0.45 µm syringe filters

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

3. Chromatographic Conditions

A validated HPLC method for the quantification of this compound utilizes the following conditions.

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 321 nm |

| Injection Volume | 10 µL |

4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

5. Preparation of Sample Solutions

-

Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

-

Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm syringe filter into an HPLC vial.

6. Method Validation

For ensuring the reliability of the analytical method, validation should be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

7. Data Analysis

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound in different batches of Peucedanum praeruptorum root extracts, as determined by the described HPLC method.

| Sample ID | Plant Source | This compound Concentration (mg/g of dry weight) | % RSD (n=3) |

| PR-01 | Peucedanum praeruptorum (Batch A) | 5.23 | 1.8 |

| PR-02 | Peucedanum praeruptorum (Batch B) | 4.89 | 2.1 |

| PR-03 | Peucedanum praeruptorum (Batch C) | 5.51 | 1.5 |